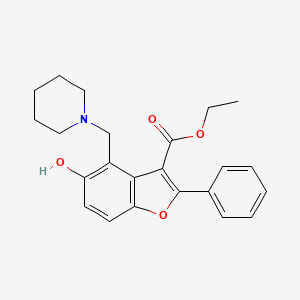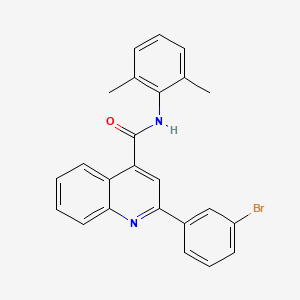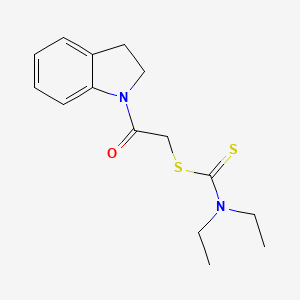methanethione](/img/structure/B11652856.png)
[4-(Benzyloxy)-3-methoxyphenyl](piperidin-1-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-3-methoxyphenylmethanethione: is an organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzyloxy and methoxy groups on the phenyl ring, along with the piperidinyl and methanethione functionalities, provides a unique chemical framework for diverse chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-methoxyphenylmethanethione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyloxy Intermediate: The initial step involves the benzylation of 4-hydroxy-3-methoxybenzaldehyde to form 4-(benzyloxy)-3-methoxybenzaldehyde.
Introduction of the Piperidinyl Group: The benzyloxy intermediate is then reacted with piperidine under basic conditions to introduce the piperidinyl group.
Formation of the Methanethione Group: Finally, the compound is treated with a thiocarbonyl reagent, such as carbon disulfide, in the presence of a base to form the methanethione group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography would be critical factors in the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the methanethione group, converting it to a methylene group.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Reduced methylene derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Benzyloxy)-3-methoxyphenylmethanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the piperidinyl group, which is a common motif in many bioactive molecules. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for the development of new therapeutic agents. Its structural features make it a candidate for drug design, particularly in the areas of neuropharmacology and oncology.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it versatile for material science applications.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-3-methoxyphenylmethanethione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The piperidinyl group could facilitate binding to these targets, while the methanethione group might participate in covalent interactions or redox reactions. Pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)-3-methoxybenzaldehyde: Shares the benzyloxy and methoxy groups but lacks the piperidinyl and methanethione functionalities.
4-[(Morpholin-4-yl)carbothioyl]benzoic acid: Contains a similar methanethione group but with a morpholine ring instead of piperidine.
Uniqueness
The uniqueness of 4-(Benzyloxy)-3-methoxyphenylmethanethione lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential biological activities. The presence of both aromatic and heterocyclic components provides a versatile platform for further chemical modifications and applications.
This detailed overview highlights the significance and potential of 4-(Benzyloxy)-3-methoxyphenylmethanethione in various scientific and industrial fields
Propriétés
Formule moléculaire |
C20H23NO2S |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
(3-methoxy-4-phenylmethoxyphenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C20H23NO2S/c1-22-19-14-17(20(24)21-12-6-3-7-13-21)10-11-18(19)23-15-16-8-4-2-5-9-16/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3 |
Clé InChI |
CCAMVDXXQMBIMK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=S)N2CCCCC2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11652779.png)
![3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B11652783.png)
![(6Z)-6-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652789.png)

![8-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11652800.png)
![(2Z)-2-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11652804.png)


![N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide](/img/structure/B11652812.png)
![2,5-Bis[(dimethylamino)methyl]-1,6-bis(4-propoxyphenyl)hexane-1,6-dione](/img/structure/B11652819.png)
![4-(4-methoxyphenyl)-N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B11652827.png)
![2-({2-[(2-Methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)-2-oxoethyl diethylcarbamodithioate](/img/structure/B11652831.png)
![2-[benzyl(methyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652837.png)
![propyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652846.png)
